molecular formula C34H56N10O9 B14803317 (3S,6S,9S,12S,15S,18S)-18-Amino-15-benzyl-3-carbamoyl-6-(3-guanidinoPropyl)-19-hydroxy-9,12-diisobutyl-5,8,11,14,17-pentaoxo-4,7,10,13,16-pentaazanonadecan-1-oic acid

(3S,6S,9S,12S,15S,18S)-18-Amino-15-benzyl-3-carbamoyl-6-(3-guanidinoPropyl)-19-hydroxy-9,12-diisobutyl-5,8,11,14,17-pentaoxo-4,7,10,13,16-pentaazanonadecan-1-oic acid

Cat. No.: B14803317
M. Wt: 748.9 g/mol
InChI Key: HZVWQIJWKQDCFE-UHFFFAOYSA-N
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Description

The compound H-SER-PHE-LEU-LEU-ARG-ASN-NH2 is a peptide consisting of the amino acids serine, phenylalanine, leucine, leucine, arginine, and asparagine, with an amide group at the C-terminus.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-SER-PHE-LEU-LEU-ARG-ASN-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin and deprotected using a cocktail of TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The final product is typically purified using high-performance liquid chromatography (HPLC) and lyophilized to obtain a stable powder form .

Chemical Reactions Analysis

Types of Reactions

H-SER-PHE-LEU-LEU-ARG-ASN-NH2: can undergo various chemical reactions, including:

    Oxidation: The serine residue can be oxidized to form a hydroxyl group.

    Reduction: The peptide can be reduced to break disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various amino acid derivatives and coupling reagents.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made. For example, oxidation of serine can lead to the formation of serine hydroxyl derivatives, while substitution reactions can yield peptides with altered sequences and functionalities .

Scientific Research Applications

H-SER-PHE-LEU-LEU-ARG-ASN-NH2: has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Acts as a selective agonist for protease-activated receptor 1 (PAR-1), making it valuable in studying receptor activation and signaling pathways.

    Medicine: Investigated for its role in thrombin receptor activation, which is crucial in blood coagulation and platelet aggregation.

    Industry: Utilized in the development of diagnostic assays and therapeutic agents targeting PAR-1.

Mechanism of Action

The peptide H-SER-PHE-LEU-LEU-ARG-ASN-NH2 exerts its effects by binding to and activating protease-activated receptor 1 (PAR-1). This activation involves the cleavage of the receptor’s extracellular domain, exposing a new N-terminus that acts as a tethered ligand. This ligand then binds intramolecularly to the receptor, initiating intracellular signaling pathways. These pathways include the activation of G-proteins and subsequent downstream effects such as calcium mobilization and changes in gene expression .

Comparison with Similar Compounds

Similar Compounds

    H-SER-PHE-LEU-LEU-ARG-ASN-OH: Similar structure but lacks the amide group at the C-terminus.

    H-SER-PHE-LEU-LEU-ARG-ASN-PRO-OH: Contains an additional proline residue at the C-terminus.

    H-SER-PHE-LEU-LEU-ARG-ASN-GLY-NH2: Contains an additional glycine residue at the C-terminus.

Uniqueness

H-SER-PHE-LEU-LEU-ARG-ASN-NH2: is unique due to its specific sequence and the presence of an amide group at the C-terminus, which can influence its binding affinity and specificity for PAR-1. This makes it a valuable tool in research focused on thrombin receptor activation and related signaling pathways .

Properties

Molecular Formula

C34H56N10O9

Molecular Weight

748.9 g/mol

IUPAC Name

4-amino-3-[[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C34H56N10O9/c1-18(2)13-24(31(51)40-22(11-8-12-39-34(37)38)30(50)41-23(28(36)48)16-27(46)47)43-32(52)25(14-19(3)4)44-33(53)26(42-29(49)21(35)17-45)15-20-9-6-5-7-10-20/h5-7,9-10,18-19,21-26,45H,8,11-17,35H2,1-4H3,(H2,36,48)(H,40,51)(H,41,50)(H,42,49)(H,43,52)(H,44,53)(H,46,47)(H4,37,38,39)

InChI Key

HZVWQIJWKQDCFE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)O)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)N

Origin of Product

United States

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